Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate is a synthetic organic compound belonging to the class of quinoline derivatives. It is recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound is characterized by a unique molecular structure that includes a chloro substituent and a dioxolo moiety, which contribute to its reactivity and biological properties.
Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate is classified as a quinoline derivative. Quinoline compounds are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This particular compound has been studied for its potential applications in pharmaceutical formulations .
The synthesis of ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the chlorination of quinoline derivatives followed by carboxylation processes.
The molecular structure of ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate features:
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its functional groups and molecular connectivity. For example, proton NMR data can reveal chemical shifts corresponding to different hydrogen environments within the molecule .
Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate participates in various chemical reactions typical for quinoline derivatives. These include:
The reactivity of this compound is influenced by its electron-withdrawing chloro group and the electron-rich dioxolo moiety. These characteristics facilitate electrophilic aromatic substitution reactions, enhancing its potential as a precursor for more complex derivatives .
The mechanism of action for ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate is primarily associated with its interaction with biological targets such as enzymes or receptors involved in disease pathways.
Studies have indicated that quinoline derivatives may exert their effects through mechanisms such as inhibition of topoisomerases or modulation of signaling pathways related to cell proliferation and apoptosis. The specific interactions at the molecular level often require detailed computational modeling and experimental validation to elucidate the precise action mechanisms involved .
Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate has several potential applications in scientific research:
Quinoline, a bicyclic heterocycle featuring a benzene ring fused to pyridine, serves as a privileged scaffold in drug discovery due to its versatile pharmacological profile and structural adaptability. This core structure is integral to numerous FDA-approved therapeutics across diverse disease categories, including antimalarials (chloroquine), antibiotics (ciprofloxacin), kinase inhibitors (lenvatinib), and statins (pitavastatin) [5] [8]. The significance of quinoline derivatives stems from their ability to interact with varied biological targets through:
Recent advances highlight quinolines in targeting emerging oncological and inflammatory pathways. For example, quinoline-based inhibitors of kinesin spindle protein (Eg5) disrupt mitotic spindle assembly in cancer cells, with compounds like 6e (IC₅₀ = 0.2848 µM against Eg5) surpassing standard inhibitors [3]. Similarly, NLRP3 inflammasome inhibitors derived from chloroquine demonstrate efficacy in colitis models by blocking IL-1β maturation [6].
Table 1: Therapeutic Applications of Select Quinoline Derivatives
Compound | Biological Target | Therapeutic Indication | Reference |
---|---|---|---|
Lenvatinib | Kinase enzymes | Thyroid/renal cancer | [3] [5] |
Ciprofloxacin | DNA gyrase | Bacterial infections | [5] |
Tipifarnib | Farnesyl transferase | Leukemia | [3] |
Compound 6e | Kinesin spindle protein (Eg5) | Breast cancer (preclinical) | [3] |
Chloroquinadol analog | NLRP3 inflammasome | Inflammatory diseases | [6] |
The fusion of a 1,3-dioxole ring to the quinoline core—exemplified by the [4,5-g]-annulation pattern—introduces distinct stereoelectronic and pharmacokinetic enhancements. This bicyclic heteroaromatic system influences bioactivity through:
Natural products like γ-fagarine (a furoquinoline) demonstrate the anti-leishmanial potency of fused quinoline systems, achieving IC₅₀ values of 17.3–26.5 µM against Leishmania spp. [8]. Similarly, synthetic ethyl 8-hydroxy[1,3]dioxolo[4,5-g]quinoline-7-carboxylate (PubChem CID: 84257) serves as a precursor for antitumor agents, leveraging the dioxole’s ability to stabilize adjacent pharmacophores [7]. The strategic placement of the dioxole at the quinoline’s 5,6-positions (termed [4,5-g]-fusion) optimally positions substituents at C7 and C8 for target engagement [4] [9].
This compound (CAS# 26893-17-4) integrates three critical structural elements: a quinoline core, a fused dioxole ring, and C7/C8 substituents (ethyl carboxylate and chlorine). Its molecular architecture is defined by:
Table 2: Physicochemical and Commercial Profile of Ethyl 8-Chloro[1,3]Dioxolo[4,5-g]Quinoline-7-Carboxylate
Property | Value | Source |
---|---|---|
CAS Registry | 26893-17-4 | [1] [9] [10] |
Molecular Formula | C₁₃H₁₀ClNO₄ | [1] [4] [10] |
Molecular Weight | 279.68 g/mol | [1] [9] |
SMILES | O=C(C1=C(Cl)C2=CC3=C(OCO3)C=C2N=C1)OCC | [1] |
Purity Specifications | ≥95% (HPLC) | [4] [9] [10] |
Hazard Statements | H302, H315, H319, H335 | [1] [10] |
Suppliers list this compound as a building block for antimitotic and anti-inflammatory agents, reflecting its role in developing Eg5 and NLRP3 inhibitors [3] [6]. Cold-chain transportation recommendations (–20°C storage) indicate stability concerns, likely due to ester hydrolysis susceptibility [1] [10]. Commercial availability ranges from 1g ($115) to bulk quantities, with lead times of ~5 days [2] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: